Altered μ/δ Opioid Receptor Selectivity
The addition of a C-terminal lysine residue to Leu-enkephalin to form Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) produces a measurable shift in opioid receptor subtype affinity. In a head-to-head comparison, the hexapeptide analog was found to scarcely change interaction with the μ-opioid receptor compared to the parent pentapeptide, but reduced affinity for the δ-opioid receptor by approximately 10-fold [1].
| Evidence Dimension | Opioid receptor subtype binding affinity |
|---|---|
| Target Compound Data | Tyr-Gly-Gly-Phe-Leu-Lys: μ-receptor affinity unchanged; δ-receptor affinity reduced ~10-fold |
| Comparator Or Baseline | Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu): μ and δ receptor affinities as baseline |
| Quantified Difference | μ-receptor: ~1-fold (scarcely changed); δ-receptor: ~10-fold reduction in affinity |
| Conditions | In vitro opiate receptor binding assays using rat brain membrane preparations |
Why This Matters
This differential effect on receptor subtypes means Leu-Enkephalin-Lys functions as a more μ-selective probe than native Leu-enkephalin, enabling specific dissection of μ-opioid receptor-mediated signaling pathways with reduced δ-receptor background.
- [1] Synthesis and biological activity of a lysine-containing cyclic analog of (Leu/sup 5/)enkephalin. Sov. J. Bioorg. Chem. (Engl. Transl.), Vol. 11:11, 1985. View Source
